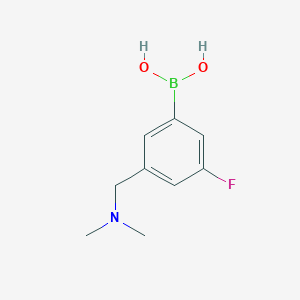

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid

Description

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid is a boronic acid derivative featuring a dimethylaminomethyl group at the 3-position and a fluorine atom at the 5-position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials.

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-8(10(13)14)5-9(11)4-7/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEGFWROBYVBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid is an organoboron compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This compound is characterized by its unique structural features, which include a dimethylamino group and a fluorinated phenyl ring, making it a candidate for diverse biological activities.

The compound can be synthesized through palladium-catalyzed borylation methods, often utilizing 3-(N,N-Dimethylamino)-5-fluoroiodobenzene as a precursor. The reaction typically occurs in the presence of bis(pinacolato)diboron and a base like potassium acetate in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures. This synthetic route allows for the efficient production of high-purity this compound, which is crucial for subsequent biological testing .

Anticancer Properties

Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain boronic compounds can reduce the viability of prostate cancer cells while maintaining the integrity of healthy cells. In vitro assays demonstrated that concentrations as low as 5 µM could decrease cancer cell viability to approximately 33%, while healthy cells retained about 71% viability under similar conditions .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In studies involving various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans, the compound exhibited inhibition zones ranging from 7 to 13 mm, indicating its efficacy against both bacterial and fungal pathogens . This activity suggests that this compound could be developed into a therapeutic agent for treating infections.

The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. For example, boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells, thereby promoting cell death. Additionally, its interactions with enzymes involved in inflammatory pathways suggest potential applications in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acid derivatives:

- Anticancer Efficacy : A study on boronic-imine structured compounds revealed that compounds similar to this compound significantly inhibited prostate cancer cell growth while sparing healthy fibroblast cells .

- Antimicrobial Testing : In antimicrobial assays, this compound demonstrated comparable efficacy to established antibiotics, indicating its potential as an alternative treatment option for resistant strains of bacteria .

- Inflammation Modulation : The compound's ability to inhibit key enzymes in inflammatory pathways has been documented, suggesting its utility in developing anti-inflammatory therapies .

Comparative Analysis

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant reduction in cancer cell viability | Effective against various bacteria and fungi | Inhibition of proteasome activity and enzyme modulation |

| Other Boronic Acid Derivatives | Varies by structure | Varies by structure | Similar mechanisms involving enzyme inhibition |

Scientific Research Applications

Organic Synthesis

1.1 Role as a Reagent

Boronic acids, including 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid, are pivotal in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of complex organic molecules.

- Mechanism : The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired biaryl compound .

1.2 Applications in Drug Development

The compound has been investigated for its potential therapeutic uses, particularly in the development of pharmaceuticals targeting various diseases. Boronic acids can interact with biological molecules, making them valuable in drug design.

- Case Study : Research has shown that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition is relevant for cancer treatment as it can lead to the accumulation of pro-apoptotic factors .

Material Science

2.1 Polymer Chemistry

This compound can be utilized in the synthesis of functional polymers. Its ability to form dynamic covalent bonds makes it suitable for creating responsive materials.

- Example : Boronic acid-based polymers have been developed for glucose sensing applications. These materials can undergo reversible reactions with diols, allowing for the detection of glucose levels through changes in physical properties .

Biochemical Applications

3.1 Targeting Biological Processes

The unique properties of boronic acids enable their use in biochemical applications, including enzyme inhibition and molecular recognition.

- Enzyme Inhibition : Studies indicate that boronic acids can act as inhibitors for certain enzymes involved in metabolic pathways, providing insights into their potential use as therapeutic agents against metabolic disorders .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling for synthesizing biaryl compounds | Synthesis of anti-cancer drugs |

| Drug Development | Investigated for therapeutic properties, especially in cancer treatment | Inhibition of proteasomes |

| Material Science | Creation of responsive polymers for glucose sensing | Glucose-responsive hydrogels |

| Biochemical Applications | Enzyme inhibition and molecular recognition | Targeting metabolic enzymes |

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Key Observations :

- The dimethylaminomethyl group in the target compound introduces basic character, contrasting with electron-withdrawing groups (e.g., -CN, -Cl) in analogs. This affects reactivity in cross-coupling reactions, as electron-rich boronic acids often exhibit slower oxidative addition in palladium-catalyzed processes .

- Fluorine at the 5-position is a common feature, reducing pKa of the boronic acid (enhancing water solubility at physiological pH) and improving metabolic stability .

Table 2: Solubility and Bioactivity Comparisons

Key Observations :

- The dimethylaminomethyl group likely enhances water solubility compared to analogs with lipophilic substituents (e.g., trifluoromethyl).

- Fluorinated phenylboronic acids with electron-withdrawing groups (e.g., -CF3, -CN) show stronger antimicrobial activity due to increased membrane permeability .

Preparation Methods

General Synthetic Strategy

The predominant and well-documented method for preparing 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid involves the palladium-catalyzed borylation of an appropriately substituted aryl halide precursor, typically 3-(N,N-dimethylamino)-5-fluoroiodobenzene.

- Starting Material: 3-(N,N-Dimethylamino)-5-fluoroiodobenzene

- Reagents: bis(pinacolato)diboron (B2pin2), potassium acetate (as base)

- Catalyst: Palladium complex, often Pd(dppf)Cl2 or Pd(PPh3)4

- Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents

- Conditions: Elevated temperatures (generally 80–110 °C), inert atmosphere (nitrogen or argon)

The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester intermediate, which is subsequently hydrolyzed to yield the boronic acid.

Detailed Reaction Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of Aryl Halide Precursor | Synthesis or procurement of 3-(N,N-dimethylamino)-5-fluoroiodobenzene, which may be prepared via halogenation of corresponding aniline derivatives or purchased from chemical suppliers. |

| 2 | Palladium-Catalyzed Borylation | Mix aryl iodide (1 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd catalyst (2-5 mol%) in DMSO. Stir under nitrogen at 90 °C for 12-24 hours. |

| 3 | Work-up and Hydrolysis | After completion, the reaction mixture is cooled, diluted with water, and acidified to hydrolyze boronate esters to boronic acid. Extraction and purification by recrystallization or chromatography yield the target compound. |

Representative Reaction Scheme

$$

\text{3-(N,N-Dimethylamino)-5-fluoroiodobenzene} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, DMSO, heat}} \text{this compound}

$$

Research Findings and Optimization Parameters

- Catalyst Choice: Pd(dppf)Cl2 and Pd(PPh3)4 are commonly used; Pd(dppf)Cl2 often provides higher yields and better selectivity.

- Base: Potassium acetate is preferred for its mild basicity, which facilitates transmetallation without decomposing sensitive functional groups.

- Solvent: DMSO is favored due to its high polarity and ability to dissolve both organic and inorganic reagents efficiently.

- Temperature: Elevated temperatures (80–110 °C) accelerate the reaction; however, temperatures above 110 °C may lead to side reactions or decomposition.

- Reaction Time: Typically 12–24 hours to ensure complete conversion.

Alternative Methods and Notes

While the palladium-catalyzed borylation is the most direct and widely used method, alternative synthetic routes may involve:

- Metalation followed by Borylation: Directed ortho-metalation of 3-(N,N-dimethylamino)-5-fluorobenzene followed by reaction with boron electrophiles.

- Sandmeyer-type Reactions: Conversion of amino groups to boronic acid functionalities via diazonium intermediates, although less common due to complexity.

- Use of Other Catalysts: Nickel or copper catalysts have been explored for borylation but are less established for this specific substrate.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting Material | 3-(N,N-Dimethylamino)-5-fluoroiodobenzene | Commercially available or synthesized |

| Catalyst | Pd(dppf)Cl2 (2-5 mol%) | Alternative: Pd(PPh3)4 |

| Boron Source | bis(pinacolato)diboron (1.2 equiv) | Stable boron reagent |

| Base | Potassium acetate (2 equiv) | Mild base, facilitates transmetallation |

| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent |

| Temperature | 80–110 °C | Elevated to promote reaction |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Work-up | Acidification and extraction | Hydrolyzes boronate ester to boronic acid |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid, and how do substituent positions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. Substituent effects (e.g., fluorine position, dimethylaminomethyl group) are critical:

- Step 1 : Use halogenated precursors (e.g., 5-fluoro-3-bromo derivatives) coupled with dimethylaminomethyl groups.

- Step 2 : Optimize reaction conditions (catalyst: Pd(PPh₃)₄; base: K₂CO₃; solvent: THF/water) to enhance coupling efficiency .

- Step 3 : Monitor steric/electronic effects of substituents via HPLC and NMR to assess purity (>97% recommended) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C5, dimethylaminomethyl at C3). Compare shifts with analogs like 4-fluoro-3-methoxyphenylboronic acid .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at ~223.1 g/mol).

- HPLC : Assess purity (>97% threshold) using reverse-phase C18 columns and UV detection .

Q. What purification strategies are effective for removing byproducts in its synthesis?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate).

- Challenges : Polar byproducts (e.g., boroxines) may require iterative purification .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and conformational properties of this compound?

- Methodology :

- DFT/B3LYP : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Compare with experimental UV-Vis data .

- Solvation Free Energy : Use COSMO-RS to model solubility in water, DMSO, or chloroform, referencing trifluoromethylphenylboronic acid analogs .

- Table : Example DFT Parameters for Analogous Compounds

| Property | 3-Formylphenylboronic Acid | 3,5-Bis(trifluoromethyl)phenylboronic Acid |

|---|---|---|

| HOMO (eV) | -6.2 | -7.1 |

| Solubility in Water (g/L) | 12.3 | 0.8 |

Q. How does pH and temperature affect the stability of this boronic acid in aqueous solutions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C). Monitor via HPLC for hydrolysis or dimerization.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Boronic acids with electron-withdrawing groups (e.g., fluorine) typically exhibit higher thermal stability .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., unexpected reactivity)?

- Methodology :

- Case Study : If experimental Suzuki coupling yields differ from DFT-predicted reactivity:

- Re-examine solvent effects (e.g., protic vs. aprotic).

- Validate boron hybridization (sp² vs. sp³) via ¹¹B NMR .

Q. What are the implications of this compound’s stereoelectronic properties in drug discovery (e.g., enzyme inhibition)?

- Methodology :

- Molecular Docking : Simulate interactions with serine proteases (e.g., thrombin) using AutoDock Vina. The boronic acid group can form reversible covalent bonds with catalytic residues .

- SAR Studies : Compare with fluorinated analogs (e.g., 3-fluoro-5-morpholinophenylboronic acid) to assess bioactivity trends .

Q. How does isomerism (e.g., fluorine position) impact its reactivity in cross-coupling reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.